Pharmacokinetic Differentiation: Prolonged INH Plasma Concentration vs. Equimolar Isoniazid
Pasiniazid demonstrates substantially prolonged plasma concentrations of active INH compared to an equivalent dose of standalone INH. In a human pharmacokinetic study where subjects received equal amounts of INH or Pasiniazid, the 12-hour plasma concentration of INH was only 0.03 mg/L with INH alone, whereas with Pasiniazid it was 2.6 mg/L. At 14 hours post-dose, the INH concentration from INH alone was undetectable (0 mg/L), while Pasiniazid maintained a concentration of 2 mg/L, which is twice the minimum inhibitory concentration (MIC) [1].
| Evidence Dimension | Plasma concentration of INH at 12h and 14h post-dose |
|---|---|
| Target Compound Data | At 12h: 2.6 mg/L; At 14h: 2 mg/L |
| Comparator Or Baseline | Equimolar Isoniazid: At 12h: 0.03 mg/L; At 14h: 0 mg/L |
| Quantified Difference | Pasiniazid yields an 86.7-fold higher INH concentration at 12 hours and maintains 2 mg/L when INH alone is undetectable at 14 hours |
| Conditions | Healthy human volunteers, oral administration of equivalent INH content |
Why This Matters
This prolonged suprainhibitory concentration reduces dosing frequency requirements and may improve patient compliance, a critical factor in tuberculosis treatment outcomes and procurement planning for clinical trials.
- [1] 重庆华邦制药有限公司. 帕司烟肼片(力克菲蒺)药品说明书. 核准日期:2007年4月2日; 修改日期:2019年12月1日. View Source
